molecular formula C22H20N4O5 B2702209 N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide CAS No. 1105226-90-1

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide

Cat. No.: B2702209
CAS No.: 1105226-90-1
M. Wt: 420.425
InChI Key: KSWFKSXSHSTAHI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is a complex organic compound featuring a benzo[d][1,3]dioxole moiety, a dihydropyridine ring, and a hydrazinecarboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide typically involves multi-step organic synthesis. A common synthetic route might include:

    Formation of the Benzo[d][1,3]dioxole Moiety: This can be synthesized from catechol and formaldehyde under acidic conditions to form the methylenedioxy bridge.

    Synthesis of the Dihydropyridine Ring: The Hantzsch dihydropyridine synthesis is often employed, involving the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt.

    Coupling Reactions: The benzo[d][1,3]dioxole derivative is then coupled with the dihydropyridine intermediate using appropriate coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

    Hydrazinecarboxamide Formation:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch reactors with rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridine ring, leading to the formation of pyridine derivatives.

    Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Substitution Reagents: Halogens (Br₂, Cl₂), nucleophiles (amines, thiols).

Major Products

    Oxidation: Pyridine derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Biology and Medicine

In medicinal chemistry, N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide may exhibit biological activity, such as enzyme inhibition or receptor modulation. It could be explored for its potential as a therapeutic agent in treating various diseases.

Industry

In the industrial sector, this compound might be used in the development of new materials with specific properties, such as polymers or coatings, due to its structural rigidity and functional groups.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, altering their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(benzo[d][1,3]dioxol-5-yl)acetamide
  • N-(benzo[d][1,3]dioxol-5-yl)-3-(4-isobutylphenyl)acrylamide

Uniqueness

Compared to similar compounds, N-(benzo[d][1,3]dioxol-5-yl)-2-(1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridine-3-carbonyl)hydrazinecarboxamide is unique due to the presence of the dihydropyridine ring and the hydrazinecarboxamide group. These features confer distinct chemical reactivity and potential biological activity, making it a compound of significant interest for further research and development.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[[1-[(4-methylphenyl)methyl]-6-oxopyridine-3-carbonyl]amino]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O5/c1-14-2-4-15(5-3-14)11-26-12-16(6-9-20(26)27)21(28)24-25-22(29)23-17-7-8-18-19(10-17)31-13-30-18/h2-10,12H,11,13H2,1H3,(H,24,28)(H2,23,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSWFKSXSHSTAHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C=C(C=CC2=O)C(=O)NNC(=O)NC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.